Sodium picramate

描述

作用机制

Target of Action

Sodium picramate is an aromatic nitro compound . It is primarily used as a non-reactive dye in hair coloring products .

Mode of Action

This compound, as an aromatic nitro compound, can act as a strong oxidizing agent . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . In the context of hair dyeing, this compound interacts with hair proteins to produce a color change .

Biochemical Pathways

As a strong oxidizing agent, it can potentially affect various biochemical reactions by altering the redox state of the system .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The primary known effect of this compound is its ability to impart color to hair when used in hair dye formulations . It is also known to be highly explosive and can produce toxic oxides of nitrogen during combustion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is highly flammable and may explode if exposed to heat, flame, friction, or shock . It is also soluble in water, which can affect its stability and efficacy .

生化分析

Biochemical Properties

Sodium picramate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to react vigorously with reducing agents, including hydrides, sulfides, and nitrides, which can lead to detonation . This compound also interacts with aromatic nitro compounds, which are strong oxidizing agents . These interactions highlight the compound’s reactivity and potential for use in biochemical applications.

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes. It is used in hair dye formulations, where it is absorbed minimally through the skin . This compound has been shown to be mutagenic in bacteria but not in mouse cells in vitro . Additionally, it has been reported to induce mild sensitization reactions in guinea pigs . These findings suggest that this compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is used as a direct hair coloring agent in both non-oxidative and oxidative hair dye formulations . It is stable under oxidative conditions and does not react with other components in the formulation . The compound’s stability and non-reactivity in these formulations suggest that it exerts its effects through direct binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is stable under conditions used in oxidative hair dye formulations . It can degrade when exposed to prolonged heat, emitting toxic fumes . Long-term studies have shown that this compound does not produce gross or microscopic changes in skin when applied biweekly for 13 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The compound has been tested for its toxicity and sensitization potential. The lethal dose (LD50) for picramic acid, the parent compound of this compound, in mice is 378 mg/kg . This compound has been shown to induce mild sensitization reactions in guinea pigs at a concentration of 2% . These studies indicate that this compound can have toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is a metabolite of picric acid and can be synthesized through the neutralization of picramic acid with caustic soda . This compound is soluble in water, alcohol, benzene, glacial acetic acid, aniline, and ether . These properties suggest that this compound can influence metabolic flux and metabolite levels in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is absorbed minimally through the skin when used in hair dye formulations . It is distributed within the hair shaft, where it combines with other ingredients to produce the coloring mixture . These interactions highlight the compound’s ability to localize and accumulate in specific tissues.

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound is used as a direct hair coloring agent and is stable under oxidative conditions . This compound’s localization within the hair shaft and its stability suggest that it may be directed to specific compartments or organelles through targeting signals.

准备方法

Synthetic Routes and Reaction Conditions: Sodium picramate can be synthesized by neutralizing picramic acid with sodium hydroxide (caustic soda) . The reaction involves dissolving picramic acid in water and then adding sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting picric acid with sodium carbonate. This reaction forms sodium carbonate monohydrate and 2,4,6-trinitrophenol . The process is typically carried out under controlled conditions to ensure the purity and stability of the final product.

化学反应分析

Types of Reactions: Sodium picramate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form picric acid.

Reduction: It can be reduced to form picramic acid.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium sulfide are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Picric acid.

Reduction: Picramic acid.

Substitution: Metal picramates (e.g., lead picramate, rubidium picramate).

科学研究应用

Sodium picramate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a colorant in analytical chemistry.

Biology: this compound is used in staining techniques for biological specimens.

Industry: this compound is used in the production of hair dyes and other cosmetic products.

相似化合物的比较

Picramic Acid: The parent compound of sodium picramate, used in similar applications.

Picric Acid: An explosive compound from which picramic acid is derived.

Lead Picramate: A metal salt of picramic acid used in energetic materials.

Uniqueness: this compound is unique due to its water solubility and stability, making it suitable for use in cosmetic products. Unlike picric acid, which is highly explosive, this compound is safer to handle and use in various applications .

生物活性

Sodium picramate, a sodium salt of picramic acid, is primarily used in hair dye formulations and has been studied for its biological activity and safety profile. This article reviews the available literature on the biological effects of this compound, focusing on its toxicological properties, mutagenicity, and potential health risks.

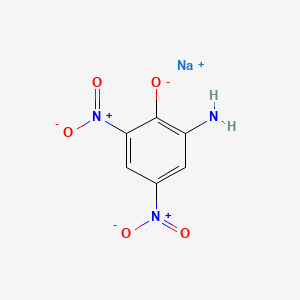

Chemical Structure and Properties

This compound is derived from picramic acid, which has the chemical formula . It is characterized by its dinitrophenol structure, which contributes to its reactivity and biological activity. This compound is often utilized in cosmetic products due to its coloring properties.

Acute Toxicity

This compound exhibits moderate acute toxicity when administered orally. In studies involving rats, doses ranging from 100 to 640 mg/kg body weight were evaluated. The results indicated that while there were no deaths recorded at lower doses, significant toxicity was observed at higher concentrations .

Repeated Dose Toxicity

A 90-day oral toxicity study revealed that this compound caused testicular toxicity in male rats at a dose of 80 mg/kg body weight per day. Notable findings included severe tubular degeneration and reduced organ weight in the testes and epididymis . A no observed adverse effect level (NOAEL) of 5 mg/kg body weight was established, indicating that lower doses did not produce significant adverse effects.

Mutagenicity Studies

This compound has been assessed for mutagenic potential using various assays. The Ames test demonstrated mutagenic activity with and without metabolic activation across different strains of Salmonella typhimurium. Specifically, this compound showed a significant increase in revertant colonies at concentrations as low as 0.5 µg/plate.

Summary of Mutagenicity Findings

| Test Type | Result | Concentration Range |

|---|---|---|

| Ames Test | Mutagenic | 0.5 - 1000 µg/plate |

| Mouse Lymphoma Assay | Not mutagenic | 112 - 1200 µg/mL |

| Chromosomal Aberration | Not genotoxic | 0.5 - 1000 µg/mL |

Sensitization Potential

In sensitization studies, this compound demonstrated mild sensitization reactions. In a study with guinea pigs, 2% picramic acid induced positive dermal responses in some subjects, suggesting that this compound may pose a risk for skin sensitization when used in cosmetic formulations .

Carcinogenicity Assessment

Long-term exposure studies involving hair dye formulations containing this compound have indicated that it is non-carcinogenic at concentrations typically used in cosmetic products (e.g., 0.01% applied weekly for two years) . However, caution is advised due to the compound's mutagenic potential.

Case Studies and Practical Applications

This compound's primary application remains within hair dye products. Its safety profile has been assessed by various regulatory bodies, concluding that it can be used safely within specified limits in cosmetic formulations .

Regulatory Insights

属性

IUPAC Name |

sodium;2-amino-4,6-dinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5.Na/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNEPPWFZYINW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3O5.Na, C6H4N3NaO5 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-96-3 (Parent) | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061193 | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium picramate appears as a yellow solid. Toxic by inhalation and skin absorption. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat. | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

831-52-7 | |

| Record name | SODIUM PICRAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4,6-dinitrophenol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4,6-dinitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium picramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 2-amino-4,6-dinitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PICRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988SZV57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。